2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-7-2-4-10-19(16)25-21(28)15-30-22-18-9-3-5-11-20(18)27(23(29)26-22)14-17-8-6-12-24-13-17/h2,4,6-8,10,12-13H,3,5,9,11,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCLFWYZCXGBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a novel heterocyclic compound that has garnered interest for its potential biological activities. Its complex structure incorporates various functional groups that may interact with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The structure features a thioether linkage and a quinazoline moiety that are believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 899986-83-5 |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound may exhibit significant antimicrobial properties. Research has shown that derivatives of quinazoline and pyridine structures often possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function.
A comparative study highlighted that certain derivatives demonstrated promising activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity (MIC) |
|---|---|
| 4-hydroxyquinoline derivative | Moderate (≤ 100 µM) |
| Pyridinyl-benzimidazole | Good against Gram-positive bacteria |
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Similar compounds have shown activity against HIV by inhibiting integrase enzymes crucial for viral replication. The mechanism often involves blocking the integration of viral DNA into the host genome.
The proposed mechanism of action for This compound includes:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been documented to inhibit key enzymes in microbial and viral pathways.
- Disruption of Cell Membranes : The thioether group may interact with lipid membranes of pathogens.
- Interference with Nucleic Acids : The presence of heterocycles allows for potential interactions with DNA/RNA.
Case Studies
Several studies have evaluated the biological activity of compounds related to this structure:
-
Antibacterial Evaluation : A series of synthesized quinazoline derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing varying degrees of effectiveness.
- Study Findings : Compounds showed MIC values ranging from 10 µM to 100 µM against selected strains.
-
Antiviral Studies : Research on similar thio-substituted compounds indicated moderate inhibition of HIV replication in vitro.
- Results : IC50 values were reported around 40 µM for integrase inhibition.
Comparison with Similar Compounds
Structural Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituent variations:
*Calculated based on structural analogs.
Key Observations :
- Pyridine Position : The target’s pyridin-3-ylmethyl group differs from the pyridin-4-ylmethyl substituent in ’s analog, which may influence binding interactions due to altered electronic and steric profiles.
- Aryl Substituents : The o-tolyl group (electron-donating methyl) contrasts with 3-nitrophenyl (electron-withdrawing nitro) in and -fluorophenyl in , suggesting divergent solubility and target affinity.
- Core Saturation: The hexahydroquinazolinone core (saturated) in the target versus dihydroquinazolinone (partially unsaturated) in may affect conformational flexibility and metabolic stability.
Physicochemical Data :
| Property | Target Compound | (Compound 6) | Compound |
|---|---|---|---|
| Melting Point | Not reported | 251.5°C | Not reported |
| Purity | Not reported | 95% (HPLC) | Not reported |
| Molecular Weight | 565.7* | 466.5 | 451.5 |
*Calculated.
Key Insights :
- The o-tolyl-substituted compound in (melting point 251.5°C) exhibits higher thermal stability compared to ethylphenyl analogs (e.g., compound 9: 170.5°C), suggesting that ortho-substituted aryl groups enhance crystallinity.
Patent and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
